Ethyl 2-phenyl-4-(pyridin-2-yl)butanoate
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Overview
Description
Ethyl 2-phenyl-4-(2-pyridinyl)butanoate is an organic compound with the molecular formula C17H19NO2. It is a member of the ester family, characterized by the presence of an ester functional group. This compound is notable for its unique structure, which includes both phenyl and pyridinyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-phenyl-4-(2-pyridinyl)butanoate typically involves the esterification of 2-phenyl-4-(2-pyridinyl)butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of ethyl 2-phenyl-4-(2-pyridinyl)butanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-phenyl-4-(2-pyridinyl)butanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond is cleaved to yield 2-phenyl-4-(2-pyridinyl)butanoic acid and ethanol.
Reduction: Using reducing agents such as lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.
Substitution: The phenyl and pyridinyl groups can undergo electrophilic aromatic substitution reactions, introducing new functional groups onto the aromatic rings.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Hydrolysis: 2-phenyl-4-(2-pyridinyl)butanoic acid and ethanol.
Reduction: 2-phenyl-4-(2-pyridinyl)butanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 2-phenyl-4-(2-pyridinyl)butanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-phenyl-4-(2-pyridinyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which then interacts with its target. The phenyl and pyridinyl groups may also play a role in binding to the target site, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Ethyl 2-phenyl-4-(2-pyridinyl)butanoate can be compared with other esters containing aromatic groups:
Ethyl benzoate: Similar ester structure but lacks the pyridinyl group, making it less versatile in certain reactions.
Ethyl 4-phenylbutanoate: Contains a phenyl group but lacks the pyridinyl group, limiting its potential interactions with biological targets.
Methyl 2-phenyl-4-(2-pyridinyl)butanoate: Similar structure but with a methyl ester group, which may affect its reactivity and biological activity.
Properties
CAS No. |
6301-76-4 |
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Molecular Formula |
C17H19NO2 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
ethyl 2-phenyl-4-pyridin-2-ylbutanoate |
InChI |
InChI=1S/C17H19NO2/c1-2-20-17(19)16(14-8-4-3-5-9-14)12-11-15-10-6-7-13-18-15/h3-10,13,16H,2,11-12H2,1H3 |
InChI Key |
KSBVDFFNJADPJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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